Cas no 1396750-82-5 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a thiadiazole core linked to an azetidine-carboxamide moiety via a pyrazine carbonyl bridge. Its unique structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or antimicrobial applications. The presence of the 5-methyl-1,3,4-thiadiazol-2-yl group enhances metabolic stability, while the azetidine ring contributes to conformational rigidity, improving target binding affinity. The pyrazine carbonyl linker offers additional hydrogen-bonding interactions, which may enhance selectivity. This compound is suitable for exploratory research in drug discovery, particularly for modulating protein-protein interactions or enzyme activity. Its synthetic versatility allows for further derivatization to optimize pharmacological properties.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide structure
1396750-82-5 structure
商品名:N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS番号:1396750-82-5
MF:C12H12N6O2S
メガワット:304.327679634094
CID:5797433
PubChem ID:71785173

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
    • VU0532548-1
    • AKOS024532724
    • F6125-0073
    • 1396750-82-5
    • インチ: 1S/C12H12N6O2S/c1-7-16-17-12(21-7)15-10(19)8-5-18(6-8)11(20)9-4-13-2-3-14-9/h2-4,8H,5-6H2,1H3,(H,15,17,19)
    • InChIKey: QGLZPQMJUHYLMO-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=NN=C1NC(C1CN(C(C2C=NC=CN=2)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 304.07424482g/mol
  • どういたいしつりょう: 304.07424482g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 129Ų

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6125-0073-10μmol
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6125-0073-20mg
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
20mg
$99.0 2023-09-09
Life Chemicals
F6125-0073-50mg
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
50mg
$160.0 2023-09-09
Life Chemicals
F6125-0073-10mg
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
10mg
$79.0 2023-09-09
Life Chemicals
F6125-0073-15mg
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
15mg
$89.0 2023-09-09
Life Chemicals
F6125-0073-75mg
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
75mg
$208.0 2023-09-09
Life Chemicals
F6125-0073-5mg
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
5mg
$69.0 2023-09-09
Life Chemicals
F6125-0073-20μmol
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6125-0073-5μmol
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6125-0073-30mg
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
1396750-82-5
30mg
$119.0 2023-09-09

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 関連文献

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamideに関する追加情報

N-(5-Methyl-1,3,4-Thiadiazol-2-Yl)-1-(Pyrazine-2-Carbonyl)Azetidine-3-Carboxamide: A Comprehensive Overview

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, identified by the CAS number 1396750-82-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiazole ring system with a pyrazine moiety and an azetidine backbone. The integration of these functional groups imparts the molecule with distinct chemical properties and reactivity.

The molecular structure of this compound is intriguing. The thiadiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms. In this case, the thiadiazole ring is substituted with a methyl group at the 5-position, which may influence its electronic properties and reactivity. The pyrazine moiety, on the other hand, is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This arrangement confers aromatic stability and potential for hydrogen bonding or other intermolecular interactions.

The azetidine ring is a four-membered cyclic amine that contributes to the overall rigidity of the molecule. The carboxamide group attached to the azetidine ring further enhances the compound's functionality. This combination of structural elements makes N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide a promising candidate for various applications in drug discovery and materials science.

Recent studies have highlighted the potential of thiadiazole-containing compounds in medicinal chemistry. For instance, researchers have explored their anti-inflammatory, antioxidant, and anticancer properties. The presence of the pyrazine moiety in this compound may further enhance its bioactivity by providing additional sites for interaction with biological targets.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the thiadiazole ring via condensation reactions between appropriate thioamides or thiosemicarbazides and carbonyl compounds. Subsequent functionalization steps can introduce the pyrazine and azetidine moieties through coupling reactions or cyclization processes.

The physical properties of this compound are also worth noting. Its molecular weight is approximately 407 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in common organic solvents but exhibits enhanced solubility in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These properties make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

From an analytical standpoint, several techniques can be employed to characterize this compound. Fourier-transform infrared spectroscopy (FTIR) can provide insights into the functional groups present in the molecule. UV-vis spectroscopy can reveal information about its electronic transitions and conjugation patterns. Mass spectrometry (MS) is particularly useful for determining its molecular weight and confirming its structural integrity.

In terms of applications, this compound has shown promise in several areas. In drug discovery, it may serve as a lead compound for developing novel therapeutic agents targeting specific biological pathways. Its unique structure could also make it useful in materials science for designing advanced materials with tailored properties.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds more accurately. Molecular modeling studies have revealed that N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibits favorable pharmacokinetic properties, including good absorption and moderate clearance rates. These findings suggest that it could be optimized further for use in pharmaceutical applications.

In conclusion, N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both fundamental research and applied development efforts.

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